molecular formula C18H20FN3O B3014411 4-(4-fluorophenyl)-N-(2-methylphenyl)piperazine-1-carboxamide CAS No. 896573-66-3

4-(4-fluorophenyl)-N-(2-methylphenyl)piperazine-1-carboxamide

Cat. No. B3014411
CAS RN: 896573-66-3
M. Wt: 313.376
InChI Key: FUZKYNAEOLZSNO-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-N-(2-methylphenyl)piperazine-1-carboxamide, also known as pFPP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential uses in various research applications.

Scientific Research Applications

PET Radioligands for Imaging of Dopamine D3 Receptors

4-(4-Fluorophenyl)-N-(2-methylphenyl)piperazine-1-carboxamide derivatives have been explored as potential PET (Positron Emission Tomography) radioligands. Specifically, carbon-11-labeled carboxamide derivatives have been synthesized for imaging dopamine D3 receptors in the brain. This application is significant in the study of neurological disorders where dopamine plays a crucial role (Gao et al., 2008).

Antiviral and Antimicrobial Activities

New derivatives of piperazine, including those doped with febuxostat, have been synthesized and evaluated for their antiviral and antimicrobial activities. These compounds, particularly those with specific substitutions, have shown promising results against Tobacco mosaic virus (TMV) and various microbial agents (Reddy et al., 2013).

Synthesis of Flunarizine

Flunarizine, a drug used for migraines, dizziness, vestibular disorders, and epilepsy, involves the use of derivatives like 4-(4-fluorophenyl)-N-(2-methylphenyl)piperazine-1-carboxamide in its synthesis. The synthesis process has been studied to improve the production of flunarizine, highlighting the compound's role in pharmaceutical manufacturing (Shakhmaev et al., 2016).

Serotonin 5-HT1A Receptors Imaging

This compound and its analogs have been utilized in developing PET tracers for imaging serotonin 5-HT1A receptors. Such imaging is crucial for understanding neuropsychiatric disorders (García et al., 2014).

Crystallographic Studies

The compound has been a subject of crystallographic studies to understand its structural properties. These studies are vital in drug design and development processes (Gumireddy et al., 2021).

Fatty Acid Amide Hydrolase (FAAH) Imaging

Novel PET radiotracers based on this compound have been developed for imaging fatty acid amide hydrolase in the brain. This is significant for understanding the role of FAAH in various physiological processes (Shimoda et al., 2015).

properties

IUPAC Name

4-(4-fluorophenyl)-N-(2-methylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O/c1-14-4-2-3-5-17(14)20-18(23)22-12-10-21(11-13-22)16-8-6-15(19)7-9-16/h2-9H,10-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZKYNAEOLZSNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-fluorophenyl)-N-(2-methylphenyl)piperazine-1-carboxamide

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